molecular formula C18H22N2O2 B2487170 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide CAS No. 898410-83-8

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide

Cat. No.: B2487170
CAS No.: 898410-83-8
M. Wt: 298.386
InChI Key: XBUCDGXQSGLNAR-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the pyrroloquinoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system. Subsequent functionalization introduces the cyclohexanecarboxamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized for yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyrroloquinoline core to its oxidized derivatives.

  • Reduction: Reduction of the carbonyl group to form the corresponding alcohol.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroxylated compounds.

  • Substitution: Generation of various substituted pyrroloquinolines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological activities of pyrroloquinolines have been explored for their potential therapeutic effects. This compound may exhibit properties such as antimicrobial, antiviral, and anticancer activities.

Medicine: Research into the medicinal applications of this compound is ongoing. It may be investigated for its potential use in treating various diseases, including cancer and infectious diseases.

Industry: In the chemical industry, this compound can be utilized in the development of new materials and pharmaceuticals. Its unique structure and reactivity make it a versatile tool for innovation.

Mechanism of Action

The mechanism by which N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact mechanism may vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with pyrroloquinolines and exhibit similar biological activities.

  • Quinolones: Another class of compounds with a similar core structure, known for their antimicrobial properties.

Uniqueness: N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide stands out due to its specific substitution pattern and the presence of the cyclohexanecarboxamide group, which may confer unique chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-16-11-14-10-15(9-13-7-4-8-20(16)17(13)14)19-18(22)12-5-2-1-3-6-12/h9-10,12H,1-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUCDGXQSGLNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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